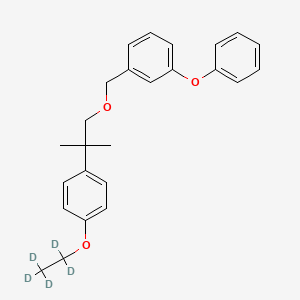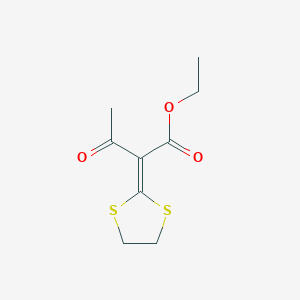
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: is a chemical compound with the following properties:
Chemical Formula: CHOS
CAS Number: 882864-01-9
This compound belongs to the class of 2-ylidene-1,3-dithiolanes and exhibits interesting reactivity due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate involves the reaction of appropriate precursors. One common synthetic route is the condensation of malononitrile with 1,3-dithiolane-2-thione. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It reacts with nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products depend on the reaction conditions and reagents used. For example, reduction yields the corresponding alcohol, while oxidation forms the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, other 2-ylidene-1,3-dithiolanes exhibit similar reactivity. Notable compounds include:
2-(1,3-Dithiolan-2-ylidene)malononitrile: A related compound with similar structural features.
Eigenschaften
CAS-Nummer |
2080-44-6 |
|---|---|
Molekularformel |
C9H12O3S2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3 |
InChI-Schlüssel |
GLPYXSYNEKXUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1SCCS1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


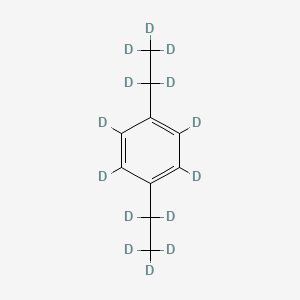



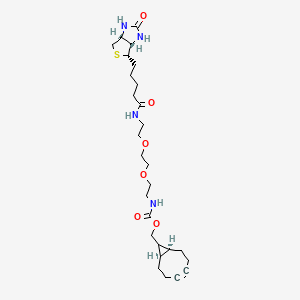
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

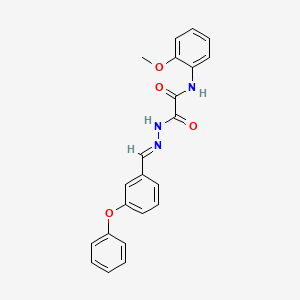

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
